Tert-butyl (piperazin-2-ylmethyl)carbamate
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Overview
Description
Tert-butyl (piperazin-2-ylmethyl)carbamate is a chemical compound with the molecular formula C10H21N3O2. It is commonly used in organic synthesis and as a protecting group for amines. This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl (piperazin-2-ylmethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (piperazin-2-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Tert-butyl (piperazin-2-ylmethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is employed in the synthesis of biologically active molecules and drug candidates.
Medicine: It serves as an intermediate in the production of pharmaceuticals.
Industry: The compound is utilized in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl (piperazin-2-ylmethyl)carbamate involves its role as a protecting group. It temporarily masks the reactivity of amines, allowing selective reactions to occur at other functional groups. The tert-butyl group can be removed under mild acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the piperazine moiety.
N-Boc-protected amines: Commonly used protecting groups for amines, similar in function to tert-butyl (piperazin-2-ylmethyl)carbamate.
Carboxybenzyl (CBz) protected amines: Another class of protecting groups for amines.
Uniqueness
This compound is unique due to its combination of the tert-butyl group and the piperazine moiety. This structure provides specific reactivity and stability, making it particularly useful in complex organic syntheses .
Properties
IUPAC Name |
tert-butyl N-(piperazin-2-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-7-8-6-11-4-5-12-8/h8,11-12H,4-7H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVBNGQHXQOIBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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